Scientific Field: Organic Chemistry
Summary of the Application: 3-Chloro-4-fluorophenol has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, which is required for the synthesis of flavone and xanthone derivatives
3-Chloro-4-fluorophenol is an aromatic organic compound. Information on its origin (natural occurrence or synthesis) is not readily available in scientific literature. However, due to the presence of fluorine and chlorine substituents, it is likely a synthetic compound and may be of interest for its potential applications in various fields [].
3-Chloro-4-fluorophenol has a six-membered carbon ring structure characteristic of benzene with a hydroxyl group (OH) attached at position 4 and a chlorine (Cl) atom at position 3. A fluorine (F) atom is also attached to the ring at position 4. The presence of the electronegative fluorine and chlorine atoms can affect the electronic properties of the molecule, making it more reactive than unsubstituted phenol [].
The electron-withdrawing nature of the chlorine atom can activate the ring for nucleophilic aromatic substitution reactions. Depending on the reaction conditions, various nucleophiles could react with the ring, replacing the chlorine atom.
The hydroxyl group can react with carboxylic acids to form esters.
Under strong acidic conditions, the compound could undergo further halogenation with additional halogens like bromine or iodine.
Specific data on the melting point, boiling point, and solubility of 3-Chloro-4-fluorophenol is not available in scientific resources. However, based on similar fluorinated and chlorinated aromatic compounds, it is expected to be a colorless solid with low solubility in water but good solubility in organic solvents like dichloromethane or acetone [].
Irritant